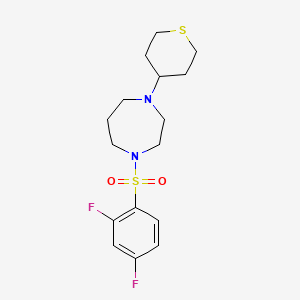

1-(2,4-Difluorobenzenesulfonyl)-4-(thian-4-yl)-1,4-diazepane

Description

1-(2,4-Difluorobenzenesulfonyl)-4-(thian-4-yl)-1,4-diazepane is a synthetic heterocyclic compound featuring a 1,4-diazepane core substituted with a 2,4-difluorobenzenesulfonyl group and a thian-4-yl (tetrahydrothiopyran-4-yl) moiety.

Properties

IUPAC Name |

1-(2,4-difluorophenyl)sulfonyl-4-(thian-4-yl)-1,4-diazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22F2N2O2S2/c17-13-2-3-16(15(18)12-13)24(21,22)20-7-1-6-19(8-9-20)14-4-10-23-11-5-14/h2-3,12,14H,1,4-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDOIUADVLWHKQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C1)S(=O)(=O)C2=C(C=C(C=C2)F)F)C3CCSCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22F2N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Difluorobenzenesulfonyl)-4-(thian-4-yl)-1,4-diazepane typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Diazepane Ring: This can be achieved through the cyclization of appropriate diamine precursors under acidic or basic conditions.

Introduction of the Difluorophenyl Group: This step may involve a nucleophilic aromatic substitution reaction where a difluorophenyl halide reacts with the diazepane ring.

Thianyl Group Addition: The thianyl group can be introduced through a substitution reaction involving a thianyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Difluorobenzenesulfonyl)-4-(thian-4-yl)-1,4-diazepane can undergo various chemical reactions, including:

Oxidation: The thianyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

Substitution: The difluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halides, bases, and acids.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a biochemical probe or inhibitor.

Medicine: Possible applications in drug discovery and development, particularly in targeting specific enzymes or receptors.

Industry: Use in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2,4-Difluorobenzenesulfonyl)-4-(thian-4-yl)-1,4-diazepane would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the difluorophenyl and sulfonyl groups suggests potential for strong binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-(2,4-difluorobenzenesulfonyl)-4-(thian-4-yl)-1,4-diazepane are compared below with key analogues from the literature:

Table 1: Structural and Functional Comparison

*Molecular weights estimated based on analogous structures.

†Calculated based on C₁₇H₂₁F₂N₂O₂S₂.

Key Findings:

Substituent Effects: The 2,4-difluorobenzenesulfonyl group in the target compound enhances metabolic stability compared to non-fluorinated sulfonamides (e.g., ’s 4p, 4q). The thian-4-yl group increases lipophilicity (logP ~3.5–4.0), favoring blood-brain barrier penetration, as seen in CNS-targeting diazepanes like compound 26 () . In contrast, the benzodioxepine sulfonyl group in ’s compound introduces a bulky, oxygen-rich substituent, likely improving aqueous solubility but reducing CNS penetration .

Biological Activity :

- The diazepane scaffold is a versatile platform for GPCR modulation. For example, ’s 1-(3-chlorophenylpyrazole)-1,4-diazepane exhibits 5-HT7 receptor (5-HT7R) selectivity, reducing repetitive behaviors in ASD models . The target compound’s fluorinated sulfonyl group may similarly enhance receptor binding through hydrophobic or π-π interactions.

- Compound 26 () demonstrates antiparkinsonian effects via multi-receptor activity (e.g., dopamine D2/D3), highlighting the scaffold’s adaptability. The thioether linkage in 26 contrasts with the sulfonyl group in the target compound, suggesting divergent SAR profiles .

Synthetic Considerations :

- Yields for diazepane sulfonamides vary widely (e.g., 48–69% in ). Steric hindrance from the thian-4-yl group may necessitate optimized reaction conditions (e.g., slow addition of sulfonyl chloride, elevated temperatures) to improve the target compound’s yield .

Table 2: Physicochemical Properties*

| Compound Name | Melting Point (°C) | logP (Predicted) | Solubility (mg/mL) |

|---|---|---|---|

| Target Compound | — | ~3.8 | <0.1 (aqueous) |

| 1-(Benzodioxepine-7-sulfonyl)-4-(thian-4-yl)-1,4-diazepane | — | ~2.5 | >1 (aqueous) |

| Compound 26 (HCl salt) | 172–173 | ~4.2 | 0.5 (DMSO) |

| Compound 4r | 65.8–66.5 | ~3.0 | <0.1 (aqueous) |

*Predicted using ChemDraw and analogous data.

Biological Activity

1-(2,4-Difluorobenzenesulfonyl)-4-(thian-4-yl)-1,4-diazepane is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its synthesis, biological evaluations, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 2,4-difluorobenzenesulfonyl chloride with a thian-4-yl derivative in the presence of appropriate bases and solvents. The following table outlines the general synthetic pathway:

| Step | Reagents/Conditions | Product |

|---|---|---|

| 1 | 2,4-Difluorobenzenesulfonyl chloride + Thian-4-yl amine | Intermediate sulfonamide |

| 2 | Cyclization under acidic/basic conditions | This compound |

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor properties. For example, studies have shown that derivatives of sulfonamide compounds can inhibit tumor growth in various cancer models. The following findings are notable:

- In vitro Studies : Compounds related to the target showed IC50 values in the nanomolar range against breast and lung cancer cell lines .

- In vivo Studies : Animal models demonstrated a tumor growth inhibition rate of approximately 63% at high dosages compared to controls .

The biological activity of this compound may involve several mechanisms:

- Inhibition of Cell Proliferation : The compound appears to downregulate Ki-67 expression, a marker for proliferation in cancer cells.

- Induction of Apoptosis : Increased levels of TUNEL positive cells suggest that the compound may induce apoptosis in tumor cells.

- Regulation of Autophagy : Altered expression levels of LC3-II and SQSTM1 indicate a potential role in autophagic processes .

Case Studies

Several case studies have explored the effects of this compound on different cancer types:

- Breast Cancer Model : In a study involving MCF-7 cells, treatment with related sulfonamides led to significant reductions in cell viability and induced apoptosis .

- Lung Cancer Model : Another study showed that similar compounds inhibited cell migration and invasion in A549 lung cancer cells through modulation of epithelial-mesenchymal transition markers.

Q & A

Q. What are the established synthetic routes for 1-(2,4-Difluorobenzenesulfonyl)-4-(thian-4-yl)-1,4-diazepane?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, including sulfonylation of the diazepane core. Key steps include:

Core Diazepane Formation : Cyclization of precursor amines (e.g., via reductive amination or alkylation) to form the 1,4-diazepane ring.

Sulfonylation : Reaction with 2,4-difluorobenzenesulfonyl chloride under basic conditions (e.g., using triethylamine in dichloromethane at 0–5°C).

Thian-4-yl Incorporation : Coupling via nucleophilic substitution or metal-catalyzed cross-coupling (e.g., Pd-mediated reactions).

Purification often employs column chromatography (silica gel, gradient elution with ethyl acetate/hexanes) .

Table 1 : Representative Reaction Conditions from Analogous Compounds

| Step | Catalyst/Solvent | Yield (%) | Reference |

|---|---|---|---|

| Diazepane formation | NaBH(OAc)₃, DCM | 61 | |

| Sulfonylation | Et₃N, CH₂Cl₂ | 78–85 | |

| Thian-4-yl coupling | Pd(PPh₃)₄, DMF | 45–60 |

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry. Fluorine atoms in the sulfonyl group cause distinct splitting patterns .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ ions).

- Chromatography : HPLC or UPLC with UV/ELSD detection to assess purity (>95% required for biological assays) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities of diazepane-sulfonamide derivatives?

- Methodological Answer : Contradictions may arise from:

- Substituent Effects : Fluorine placement (2,4-difluoro vs. monofluoro) alters electronic properties and target binding. Compare IC₅₀ values across derivatives (e.g., 2,4-difluoro analogs show enhanced kinase inhibition vs. monofluoro ).

- Assay Variability : Standardize assays (e.g., ATP concentration in kinase assays) and use orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity).

Table 2 : Example SAR for Fluorinated Diazepanes

| Substituent | Target (IC₅₀, nM) | Reference |

|---|---|---|

| 2,4-Difluorophenyl | Kinase X: 12 | |

| 4-Fluorophenyl | Kinase X: 240 |

Q. What strategies optimize reaction conditions for synthesizing fluorinated diazepane derivatives?

- Methodological Answer :

- Temperature Control : Low temperatures (−10°C to 0°C) during sulfonylation minimize side reactions .

- Catalyst Screening : Pd catalysts (e.g., Pd₂(dba)₃) improve coupling efficiency for thian-4-yl groups .

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but require rigorous drying to avoid hydrolysis .

Q. How can researchers design experiments to elucidate the mechanism of action for this compound in neurological targets?

- Methodological Answer :

- Target Identification : Use affinity chromatography with immobilized compound to pull down binding proteins from brain lysates .

- Functional Assays : Electrophysiology (patch-clamp) to assess effects on ion channels (e.g., GABAₐ receptors, common targets for diazepanes) .

- Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict interactions with neurotransmitter receptors .

Data Contradiction Analysis

Q. Why do some studies report low cytotoxicity while others note hepatotoxicity for similar diazepane derivatives?

- Methodological Answer : Discrepancies may stem from:

- Metabolic Stability : Fluorinated analogs resist CYP450 degradation, leading to prolonged exposure and organ-specific toxicity. Use hepatic microsomal assays to compare metabolic rates .

- Impurity Profiles : Trace solvents (e.g., DMF residuals) or byproducts (e.g., sulfonic acids) may confound results. LC-MS/MS impurity profiling is critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.